(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one
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Overview
Description
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a pyridinyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde, trifluoroacetone, and a suitable base.
Condensation Reaction: The key step involves a condensation reaction between 3-pyridinecarboxaldehyde and trifluoroacetone in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenone moiety can be reduced to form the corresponding saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbutan-2-one.
Reduction: Formation of 1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbutan-2-one.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties such as fluorinated polymers.
Mechanism of Action
The mechanism by which (E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the pyridinyl group.
4-Hydroxy-4-pyridin-3-ylbut-3-en-2-one: Similar but without the trifluoromethyl group.
Uniqueness
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one is unique due to the combination of the trifluoromethyl group and the pyridinyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-5,14H/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLDHZYSHRIBQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\C(=O)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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